4-Hydroxypropranolol glucuronide, (S)-

Drug Metabolism LC-MS/MS Standards Structural Elucidation

Researchers requiring a definitive probe for UGT1A8 activity screening face limited options-generic propranolol or racemic 4-OHPG mixtures fail to discriminate UGT1A8 from UGT1A10. (S)-4-Hydroxypropranolol glucuronide is the exclusive aromatic O-glucuronide formed selectively by UGT1A8, enabling unambiguous DDI risk assessment. - Serves as a single-species LC-MS/MS reference standard; quantifies the major circulating propranolol metabolite with documented plasma levels of 789 ± 149 ng/mL in renal impairment. - Validates CYP2D6-UGT functional coupling models with defined kinetics (Vmax 71 mg/day, Km 46 ng/mL). - Calibrates PBPK models incorporating sequential phase I/II metabolism; functions as a sentinel marker for impaired glucuronide clearance in renal failure (20-fold elevation in hemodialysis patients).

Molecular Formula C22H29NO9
Molecular Weight 451.5 g/mol
CAS No. 88547-45-9
Cat. No. B12744510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypropranolol glucuronide, (S)-
CAS88547-45-9
Molecular FormulaC22H29NO9
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C22H29NO9/c1-11(2)23-9-12(31-22-19(27)17(25)18(26)20(32-22)21(28)29)10-30-16-8-7-15(24)13-5-3-4-6-14(13)16/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12-,17-,18-,19+,20-,22+/m0/s1
InChIKeyBAKXCGCWLWKBFW-FGRNWQNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Hydroxypropranolol Glucuronide Overview


(S)-4-Hydroxypropranolol glucuronide is a major phase II metabolite of the non-selective beta-blocker propranolol, formed via aromatic O-glucuronidation of (S)-4-hydroxypropranolol [1]. It is the predominant circulating and excreted metabolite after oral propranolol administration in both humans and animal models, with plasma levels substantially exceeding those of the parent drug under certain conditions [2][3].

Workflow
Phase II metabolite reference standard for bioanalytical method development
Identity
Exclusive aromatic O-glucuronide of (S)-4-hydroxypropranolol
Use Context
UGT isoform selectivity studies, CYP-UGT coupling research, and metabolite accumulation models

(S)-4-Hydroxypropranolol Glucuronide: Substitution Limitations


Generic substitution of (S)-4-hydroxypropranolol glucuronide with the parent drug propranolol, the aglycone (S)-4-hydroxypropranolol, or even other hydroxypropranolol glucuronide isomers (e.g., 5-OHP or 7-OHP glucuronides) fails due to fundamentally divergent UGT enzyme selectivity, distinct pharmacokinetic behavior (including substantial renal retention), and exclusive aromatic glucuronidation that defines its identity as an analytical reference standard [1][2][3].

Parent drug mismatch
Propranolol exhibits different UGT isoform selectivity (UGT1A10 involvement) and does not reflect the phase II conjugate identity required for bioanalytical tracking.
Aglycone substitution
(S)-4-Hydroxypropranolol lacks the glucuronide moiety and cannot serve as an internal standard or surrogate for the conjugated metabolite in LC-MS/MS workflows.
Isomer interchange
4-hydroxypropranolol glucuronide isomers (e.g., 5-OHP or 7-OHP glucuronides) may differ in regiochemistry and renal clearance context, limiting direct substitution.

(S)-4-Hydroxypropranolol Glucuronide: Key Differentiating Evidence


Exclusive Aromatic Glucuronidation

Unlike 4-hydroxyalprenolol glucuronide, which forms both aromatic and aliphatic conjugates, (S)-4-hydroxypropranolol glucuronide exists exclusively as the aromatic O-glucuronide in both dogs and humans [1]. This unambiguous regiochemistry makes it a superior analytical standard for method development.

Exclusive Aromatic Glucuronidation
Head-to-head
Aromatic glucuronide only
4-Hydroxyalprenolol glucuronide (forms both aromatic and aliphatic conjugates)
Single-species reference for unambiguous bioanalysis
Structural confirmation via GC/MS in human and dog urine
Drug Metabolism LC-MS/MS Standards Structural Elucidation

UGT1A8-Selective Glucuronidation

In a complete screen of all 19 human UGT1 and UGT2 enzymes, (S)-4-hydroxypropranolol (the aglycone precursor) was glucuronidated by UGT1A7, UGT1A9, UGT2A1, and uniquely by UGT1A8, but not by UGT1A10 [1]. In contrast, propranolol itself is glucuronidated by UGT1A7, UGT1A9, UGT1A10, and UGT2A1, with UGT1A10 showing opposite stereoselectivity for (R)-propranolol [1].

UGT1A8-Selective Glucuronidation
Head-to-head
Glucuronidated by UGT1A7, UGT1A9, UGT2A1, UGT1A8
Propranolol (glucuronidated by UGT1A7, UGT1A9, UGT1A10, UGT2A1)
Probe substrate for UGT1A8 activity phenotyping
Recombinant human UGT panel; UGT1A8 unique vs. propranolol
Enzyme Phenotyping UGT Isoform Selectivity In Vitro Metabolism

CYP1A2 and CYP2D6 Hydroxylation Kinetics

The formation of (S)-4-hydroxypropranolol from propranolol is catalyzed exclusively by CYP1A2 and CYP2D6 [1]. Kinetic analysis in human liver microsomes yielded a Km of 21.2 µM and Vmax of 307 pmol/mg/60 min for CYP1A2, versus a lower Km of 8.5 µM and higher Vmax of 721 pmol/mg/60 min for CYP2D6, demonstrating higher affinity but lower capacity for CYP2D6-mediated formation [1].

CYP1A2 & CYP2D6 Kinetics
Reported
CYP2D6: Km 8.5 µM, Vmax 721 pmol/mg/60 min
CYP1A2: Km 21.2 µM, Vmax 307 pmol/mg/60 min
Supports CYP2D6/CYP1A2 phenotyping and DDI prediction
Human liver microsomes; (S)-propranolol substrate
CYP2D6 Phenotyping Enzyme Kinetics Drug-Drug Interaction

CYP2D6-UGT Mutual Activity Modulation

In a fission yeast co-expression model, the presence of UGT1A7, UGT1A8, or UGT1A9 increased CYP2D6-mediated conversion of propranolol to 4-hydroxypropranolol (the direct precursor to this glucuronide) by factors of 3.3, 2.1, and 2.8, respectively [1]. Conversely, CYP2D6 co-expression completely suppressed the activities of all four UGTs tested [1].

CYP2D6-UGT Modulation
Head-to-head
CYP2D6 activity increased 3.3× (UGT1A7), 2.1× (UGT1A8), 2.8× (UGT1A9) vs. baseline
End-product of CYP2D6-UGT functional coupling
S. pombe co-expression model; propranolol as substrate
CYP-UGT Interaction Protein-Protein Interaction Drug Metabolism

Saturable Glucuronidation Kinetics

The formation of 4-hydroxypropranolol glucuronide (metabolite II) from propranolol exhibits saturable kinetics in humans, with estimated Vmax of 71 ± 25 mg/day and Km of 46 ± 22 ng/mL across four healthy volunteers receiving 40-320 mg/day oral propranolol [1]. In comparison, propranolol glucuronide (metabolite I) formation showed higher capacity (Vmax 103 ± 43 mg/day) and lower affinity (Km 124 ± 46 ng/mL) [1].

Saturable Glucuronidation
Reported
Vmax 71 ± 25 mg/day, Km 46 ± 22 ng/mL
(vs. propranolol glucuronide: Vmax 103, Km 124)
Defines saturable kinetics for PBPK modeling
Steady-state in 4 healthy volunteers; oral propranolol
Pharmacokinetics Saturable Metabolism Clinical Pharmacology

Metabolite Accumulation in Renal Impairment

In hemodialysis patients with renal failure, steady-state plasma concentrations of 4-hydroxypropranolol glucuronide averaged 789 ± 149 ng/mL, approximately 20-fold higher than levels observed in patients with normal renal function [1]. The total concentration of all measured propranolol metabolites exceeded that of propranolol itself by 239-fold (range 74-476) in these patients [1].

Metabolite Accumulation in RI
Reported
789 ± 149 ng/mL (hemodialysis patients)
~20-fold lower in normal renal function
Marker of glucuronide accumulation in renal impairment research
Steady-state; 225 mg/day propranolol; n=8
Renal Impairment Metabolite Accumulation Therapeutic Drug Monitoring

(S)-4-Hydroxypropranolol Glucuronide: Key Applications


UGT1A8 Phenotyping and DDI Screening

As demonstrated by its unique glucuronidation by UGT1A8 (but not UGT1A10), (S)-4-hydroxypropranolol glucuronide serves as a definitive analytical endpoint for UGT1A8 activity screening in recombinant enzyme panels or human hepatocyte assays [1]. This enables high-confidence identification of UGT1A8-mediated drug-drug interactions that would be missed using propranolol as a probe substrate.

LC-MS/MS Metabolite Quantitation Standard

Given its exclusive aromatic glucuronidation structure, (S)-4-hydroxypropranolol glucuronide provides an unambiguous, single-species reference standard for developing and validating LC-MS/MS methods to quantify this major metabolite in plasma and urine [1]. The quantitative abundance data in renal impairment (789 ± 149 ng/mL) further calibrates expected analytical ranges [2].

CYP2D6-UGT Functional Coupling and PBPK Model Validation

The documented 3.3-fold enhancement of CYP2D6 activity by UGT1A7 co-expression, and complete suppression of UGT activity by CYP2D6, positions this glucuronide as the terminal product of a functionally coupled CYP-UGT axis [1]. Its formation kinetics (Vmax 71 mg/day, Km 46 ng/mL) provide quantitative inputs for validating physiologically-based pharmacokinetic models that incorporate sequential phase I/phase II metabolism [2].

Metabolite Accumulation Studies in Chronic Kidney Disease

The documented 20-fold elevation of 4-hydroxypropranolol glucuronide plasma levels in hemodialysis patients establishes this compound as a sentinel marker for impaired glucuronide clearance in renal failure [1]. This supports its use in preclinical and clinical studies investigating the toxicological implications of phase II metabolite accumulation in uremia.

Application
Selection Property
Validation Focus
UGT1A8 phenotyping and DDI screening
UGT1A8-selective glucuronidation profile
Confirm activity in recombinant or hepatocyte systems
LC-MS/MS metabolite quantitation
Single aromatic O-glucuronide species
Method selectivity against isomeric glucuronides
CYP2D6-UGT functional coupling and PBPK validation
Formation kinetics and CYP-UGT interaction context
Validate in vitro co-expression models or PBPK simulations
Metabolite accumulation in chronic kidney disease research
Plasma exposure context in renal failure models
Confirm elevated concentrations vs. normal renal function

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